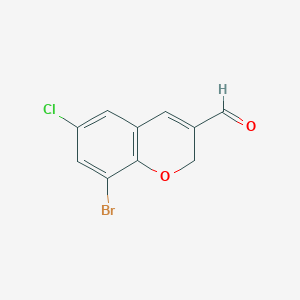

8-Bromo-6-chloro-2H-chromene-3-carbaldehyde

Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of this compound is characterized by a chromene core structure with specific halogen substitution patterns that significantly influence its three-dimensional geometry and electronic properties. The compound possesses the molecular formula C₁₀H₆BrClO₂ with a molecular weight of 273.51 grams per mole, indicating a relatively compact heterocyclic structure. The systematic name reflects the positioning of the bromine atom at the 8-position and chlorine at the 6-position of the chromene ring system, with the aldehyde group located at the 3-position.

Crystallographic analysis of related halogenated chromene compounds provides valuable insights into the expected molecular geometry of this target compound. Studies on structurally similar derivatives, such as 6,8-dibromo-4-oxo-4H-chromene-3-carbaldehyde, reveal characteristic bond lengths and angles that can be extrapolated to understand the structural features of this compound. The crystal system for related compounds typically adopts monoclinic symmetry with space group P2₁/c, suggesting that similar packing arrangements may be observed for the target compound.

The halogen substituents introduce significant electronic effects that influence the overall molecular geometry through their electron-withdrawing properties. The bromine atom at position 8 and chlorine atom at position 6 create an asymmetric electronic environment around the chromene ring, which affects both the planarity of the aromatic system and the orientation of the aldehyde functional group. These structural modifications are particularly important for understanding the compound's reactivity patterns and potential applications in synthetic chemistry.

Computational studies and experimental data indicate that the exact mass of the compound is 271.92400 daltons, which corresponds precisely with the theoretical molecular weight calculations. The polar surface area has been calculated as 26.30000 square angstroms, indicating moderate polarity that influences both solubility characteristics and intermolecular interactions. These parameters are crucial for predicting the compound's behavior in various chemical environments and reaction conditions.

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopy provides comprehensive structural confirmation for this compound through characteristic chemical shift patterns and coupling relationships. Analysis of proton nuclear magnetic resonance spectra for related chromene aldehydes reveals that the aldehyde proton typically appears as a singlet around 9.6 to 9.7 parts per million, representing one of the most diagnostic signals for this functional group. The aromatic protons of the chromene system exhibit distinct chemical shifts that reflect the electronic influence of the halogen substituents.

The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework of the molecule, with the aldehyde carbon appearing in the characteristic downfield region around 190-200 parts per million. The aromatic carbons show differentiated chemical shifts depending on their proximity to the halogen substituents, with those adjacent to bromine and chlorine atoms exhibiting specific downfield shifts due to the electron-withdrawing effects of these atoms. The chromene ring carbons display a pattern consistent with the substituted aromatic system, allowing for complete structural assignment.

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within the molecule. The aldehyde carbonyl stretch typically appears around 1700-1720 wavenumbers, representing a strong and diagnostic absorption. Aromatic carbon-carbon stretching vibrations are observed in the 1400-1600 wavenumber region, while carbon-halogen stretching modes appear at lower frequencies. The overall infrared spectrum provides a fingerprint-like identification pattern that distinguishes this compound from closely related structural analogs.

Ultraviolet-visible spectroscopy data for halogenated chromene derivatives indicates characteristic absorption maxima that reflect the extended conjugation of the aromatic system. The presence of electron-withdrawing halogen substituents typically results in bathochromic shifts compared to unsubstituted chromene compounds, with absorption bands appearing in both the ultraviolet and visible regions depending on the specific substitution pattern. These spectroscopic properties are particularly relevant for applications requiring photochemical activation or optical detection methods.

Thermodynamic Properties and Stability Profiling

The thermodynamic properties of this compound reflect the structural characteristics imparted by the halogen substituents and aldehyde functionality. Physical form observations indicate that the compound exists as a yellow solid under standard conditions, suggesting a stable crystalline structure with defined melting characteristics. The yellow coloration is consistent with the extended conjugation present in the chromene system, which influences both the optical and thermal properties of the material.

Stability profiling of the compound reveals important considerations for storage and handling procedures. The presence of the aldehyde functional group introduces potential reactivity toward nucleophiles and oxidizing agents, requiring careful attention to storage conditions to prevent degradation. The halogen substituents provide some degree of electronic stabilization to the aromatic system through their electron-withdrawing effects, which can influence the overall chemical stability of the molecule under various environmental conditions.

Thermal analysis of related halogenated chromene compounds suggests that decomposition temperatures are typically elevated compared to non-halogenated analogs, indicating enhanced thermal stability. The molecular structure's rigidity, imparted by the fused ring system and halogen substituents, contributes to resistance against thermal degradation processes. However, the aldehyde group remains a potential site for thermal decomposition reactions, particularly under oxidative conditions or elevated temperatures.

The compound's vapor pressure characteristics are influenced by the molecular weight and intermolecular interactions arising from the halogen substituents. These factors contribute to relatively low volatility under standard conditions, making the compound suitable for applications requiring controlled evaporation rates. The combination of aromatic stabilization and halogen substitution creates a thermodynamic profile that balances stability with synthetic accessibility for various chemical transformations.

Solubility Behavior and Partition Coefficients

The solubility behavior of this compound is significantly influenced by the presence of both hydrophobic halogen substituents and the polar aldehyde functional group. The calculated logarithm of the partition coefficient (LogP) value of 3.07720 indicates predominantly lipophilic characteristics, suggesting preferential solubility in organic solvents compared to aqueous systems. This partition coefficient reflects the balance between the hydrophobic aromatic and halogenated portions of the molecule and the polar aldehyde functionality.

Experimental observations indicate that the compound exhibits good solubility in common organic solvents such as chloroform, dichloromethane, and ethyl acetate, which are frequently used in synthetic procedures involving chromene derivatives. The solubility in these solvents facilitates purification procedures through recrystallization and column chromatography, making the compound accessible for various synthetic applications. The moderate polarity suggested by the polar surface area value of 26.30000 square angstroms supports this solubility profile.

Water solubility is expected to be limited due to the predominantly aromatic and halogenated nature of the molecular structure. The LogP value significantly greater than zero confirms the hydrophobic character of the compound, which has important implications for biological applications and environmental fate considerations. This solubility profile is typical for halogenated aromatic compounds and aligns with expectations based on structural analysis.

The partition behavior between different solvent systems influences both analytical procedures and synthetic methodologies involving this compound. Extraction procedures using organic solvents against aqueous phases are expected to favor the organic phase, consistent with the calculated partition coefficient. This behavior is particularly relevant for workup procedures following synthetic reactions and for analytical sample preparation methods. The solubility characteristics also influence crystallization conditions, with polar protic solvents typically producing different crystal forms compared to nonpolar aprotic solvents.

Properties

IUPAC Name |

8-bromo-6-chloro-2H-chromene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrClO2/c11-9-3-8(12)2-7-1-6(4-13)5-14-10(7)9/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPOCHWIEQCJRIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=C(O1)C(=CC(=C2)Cl)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30696319 | |

| Record name | 8-Bromo-6-chloro-2H-1-benzopyran-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885271-03-4 | |

| Record name | 8-Bromo-6-chloro-2H-1-benzopyran-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885271-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Bromo-6-chloro-2H-1-benzopyran-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-chloro-2H-chromene-3-carbaldehyde typically involves the bromination and chlorination of chromene derivatives. One common method includes the reaction of 6-chloro-2H-chromene-3-carbaldehyde with bromine in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, is often employed to reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-6-chloro-2H-chromene-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid.

Reduction: Formation of 8-Bromo-6-chloro-2H-chromene-3-methanol.

Substitution: Formation of various substituted chromene derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

8-Bromo-6-chloro-2H-chromene-3-carbaldehyde serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex organic molecules, including:

- Pharmaceuticals : Its derivatives are investigated for potential therapeutic effects in drug development.

- Agrochemicals : Used in the synthesis of compounds aimed at pest control or plant growth regulation.

Biological Activities

Research indicates that this compound exhibits various biological properties:

- Antioxidant Activity : Studies have shown that chromene derivatives can scavenge free radicals, potentially contributing to their protective effects against oxidative stress.

- Antimicrobial Properties : Some derivatives demonstrate significant activity against bacterial strains, making them candidates for antibiotic development.

- Anticancer Potential : In vitro studies reveal that certain derivatives exhibit cytotoxic effects against cancer cell lines (e.g., MCF-7 for breast cancer), suggesting their potential as anticancer agents .

Material Science

The unique chemical structure of this compound allows it to be explored in material science applications:

- Dyes and Pigments : The compound's chromophoric properties enable its use in synthesizing dyes with vibrant colors for textiles and other materials.

- Polymer Chemistry : It can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of various spiro indanone fused pyrano[3,2-c]chromene derivatives synthesized from this compound. The compounds were tested against multiple cancer cell lines, showing promising results with IC50 values indicating potent cytotoxicity. The mechanism involved apoptosis induction through mitochondrial pathways, highlighting its potential as a lead compound for further drug development .

Case Study 2: Antimicrobial Efficacy

Research focused on the antimicrobial efficacy of synthesized chromene derivatives revealed that certain compounds derived from this compound exhibited significant activity against Gram-positive and Gram-negative bacteria. The study provided insights into structure-activity relationships (SAR), emphasizing the importance of substituents on the chromene ring for enhancing biological activity.

Mechanism of Action

The mechanism of action of 8-Bromo-6-chloro-2H-chromene-3-carbaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine and chlorine atoms may also contribute to its biological activity by enhancing its ability to penetrate cell membranes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Chromene-3-carbaldehydes with varying substituents have been extensively studied. Below is a detailed comparison of 8-bromo-6-chloro-2H-chromene-3-carbaldehyde with structurally related derivatives, focusing on substituent effects, physical properties, and spectral characteristics.

Table 1: Comparative Analysis of Chromene-3-carbaldehyde Derivatives

Key Observations

Substituent Effects on Physical Properties :

- Halogenation (Br, Cl) generally increases melting points compared to methoxy or methyl derivatives. For example, 6-Bromo-2H-chromene-3-carbaldehyde (2e) melts at 106–107°C, whereas methoxy-substituted analogs (e.g., 6-OCH₃, 2c) melt below 60°C . The dual halogenation in this compound likely enhances intermolecular interactions, though its exact melting point remains unreported.

Spectral Characteristics :

- The formyl group (-CHO) in all derivatives produces a distinct ¹H NMR signal near δ 9.90–10.00 and an IR C=O stretch at ~1680 cm⁻¹ .

- Halogen substituents (Br, Cl) influence aromatic proton signals in ¹H NMR due to electron-withdrawing effects. For instance, 6-bromo substitution (2e) shifts aromatic protons downfield (δ 6.85–7.80) compared to methoxy analogs .

Biological and Synthetic Relevance: Methoxy and methyl derivatives (e.g., 2c, 2d) are often explored for organocatalytic reactions due to their electron-donating groups, which enhance reactivity in conjugate additions .

Safety and Handling :

- Brominated chromenes like 6-Bromo-8-methoxy-2H-chromene-3-carbaldehyde require stringent safety protocols (e.g., GHS-compliant handling), suggesting similar precautions may apply to 8-bromo-6-chloro derivatives .

Biological Activity

8-Bromo-6-chloro-2H-chromene-3-carbaldehyde is a synthetic compound belonging to the chromene family, characterized by its unique halogenated structure. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its molecular formula is , and it is noted for its diverse applications in research, including anticancer and antimicrobial properties.

The compound's structure includes both bromine and chlorine atoms, which enhance its reactivity and biological activity. The aldehyde functional group allows for various chemical transformations, including oxidation, reduction, and nucleophilic substitution.

| Property | Value |

|---|---|

| Molecular Weight | 273.51 g/mol |

| CAS Number | 885271-03-4 |

| Chemical Structure | Structure |

Anticancer Properties

Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study utilizing the MTT assay demonstrated that this compound showed moderate to high levels of anticancer activity against MCF-7 (breast cancer), HCT-116 (colon cancer), and MD-MB-231 (breast cancer) cell lines, with IC50 values ranging from 15.0 to 27.5 µM . The mechanism of action is believed to involve the formation of covalent bonds with nucleophilic sites on proteins, potentially inhibiting critical cellular pathways involved in cancer progression.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, making it a candidate for further exploration in developing new antimicrobial agents.

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets within cells:

- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic amino acids in proteins, potentially altering their function.

- Cell Membrane Penetration : The presence of halogens may enhance the compound's ability to penetrate cell membranes, facilitating its interaction with intracellular targets.

- Inhibition of Enzymatic Activity : By binding to enzymes or receptors, the compound may inhibit their activity, leading to disrupted cellular processes.

Study on Anticancer Activity

A comprehensive study evaluated the cytotoxic effects of several chromene derivatives, including this compound. The results indicated that this compound exhibited superior cytotoxicity compared to traditional chemotherapeutic agents like 5-fluorouracil (5-FU). The study emphasized the potential for developing new therapeutic agents based on this compound's structure .

Synthesis and Characterization

The synthesis of this compound involves several steps, typically starting from simpler chromene derivatives through bromination and chlorination reactions. Characterization techniques such as NMR and IR spectroscopy have confirmed the successful synthesis and purity of the compound .

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 8-Bromo-6-chloro-2H-chromene-3-carbaldehyde?

The compound is typically synthesized via Aldol condensation followed by halogenation. For example:

- Step 1 : Condensation of substituted salicylaldehydes with β-ketoesters to form the chromene backbone.

- Step 2 : Bromination and chlorination at the 6- and 8-positions using electrophilic halogenating agents (e.g., NBS for bromination, Cl2/FeCl3 for chlorination).

- Purity control : Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) and verification by HPLC (>95% purity) .

Basic: What analytical techniques are critical for characterizing this compound?

-

Structural confirmation : Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths and angles. For example, crystal parameters include:

Parameter Value (for analogs) Source Space group P21/n a, b, c (Å) 10.489, 11.470, 18.803 β (°) 92.127 -

Spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR to confirm substituent positions; IR for aldehyde (C=O stretch ~1700 cm<sup>−1</sup>) .

Advanced: How does the aldehyde group influence reactivity in cross-coupling reactions?

The aldehyde at position 3 acts as an electrophilic site , enabling:

- Nucleophilic additions (e.g., Grignard reagents) to form secondary alcohols.

- Oxidation to carboxylic acids or reduction to hydroxymethyl derivatives.

- Schiff base formation with amines for coordination chemistry applications. Computational modeling (DFT) predicts electron-withdrawing effects from halogens, enhancing aldehyde reactivity .

Advanced: What crystallographic insights exist for halogenated chromene derivatives?

SC-XRD studies reveal:

- Halogen positioning : Bromine and chlorine at positions 6 and 8 induce steric hindrance, distorting the chromene ring (torsion angles: 5–10° deviation from planarity) .

- Packing motifs : Halogens participate in halogen bonding (C–Br···O, ~3.2 Å) and π-π stacking (interplanar distance ~3.5 Å), stabilizing the crystal lattice .

Advanced: How can computational modeling optimize synthetic routes?

- Density Functional Theory (DFT) : Predicts reaction pathways for halogenation, identifying intermediates and transition states.

- Solvent effects : COSMO-RS simulations optimize solvent selection (e.g., DMF vs. THF) for yield improvement.

- Electronic properties : HOMO-LUMO gaps (~4.5 eV) correlate with stability under oxidative conditions .

Advanced: How to address contradictions in reported spectral data for halogenated chromenes?

Discrepancies in NMR shifts (e.g., δ ~9.8 ppm for aldehyde protons) may arise from:

- Solvent polarity : DMSO-d6 vs. CDCl3 induces shifts due to hydrogen bonding.

- Dynamic effects : Rotameric equilibria in solution alter splitting patterns. Validate via variable-temperature NMR .

Basic: What purification strategies ensure high-purity yields?

- Recrystallization : Use ethanol/water mixtures (1:3 v/v) to isolate crystals.

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves halogenated byproducts.

- Purity thresholds : Target >97.0% (HPLC) for reproducibility in biological assays .

Advanced: How does thermal stability vary under different storage conditions?

- Thermogravimetric Analysis (TGA) : Decomposition onset at ~180°C in air.

- Storage recommendations : Anhydrous conditions (0–6°C) prevent aldehyde oxidation; argon atmosphere extends shelf life .

Advanced: What in vitro biological screening approaches utilize this compound?

- Kinase inhibition assays : Chromene-carbaldehydes are probed for ATP-binding site interactions (IC50 values via fluorescence polarization).

- Antimicrobial studies : MIC assays against Gram-positive bacteria (e.g., S. aureus) show moderate activity (MIC ~50 µg/mL) .

Advanced: How to assess environmental persistence of halogenated chromenes?

- Photodegradation : UV-Vis studies (λmax ~320 nm) track breakdown in aqueous solutions (t1/2 ~48 hrs under sunlight).

- Microbial degradation : LC-MS identifies metabolites (e.g., dehalogenated carboxylic acids) in soil microcosms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.